

AF 594 NHS Ester for Live-Cell Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B15556368

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Introduction

Alexa Fluor™ 594 (AF 594) NHS ester is a bright, red-fluorescent dye that serves as a valuable tool for labeling proteins and other biomolecules in living cells. Its high quantum yield, photostability, and pH-insensitivity make it particularly well-suited for a range of live-cell imaging applications, including fluorescence microscopy and flow cytometry.[1] This amine-reactive succinimidyl ester readily couples to primary amines on proteins and other molecules to form stable covalent amide bonds, enabling robust and long-lasting fluorescent labeling.[2] These application notes provide detailed protocols for using **AF 594 NHS ester** for live-cell imaging, with a focus on labeling cell surface proteins to study dynamic cellular processes.

Key Features of AF 594 NHS Ester

- **Bright Red Fluorescence:** With excitation and emission maxima at approximately 590 nm and 617 nm, respectively, AF 594 is well-separated from common green and far-red fluorophores, making it ideal for multiplexing experiments.[1]
- **High Photostability:** AF 594 exhibits greater resistance to photobleaching compared to other red fluorescent dyes, allowing for longer exposure times and time-lapse imaging with minimal signal loss.[1]

- **pH Insensitivity:** The fluorescence of AF 594 is stable over a broad pH range (pH 4-10), ensuring reliable signal in various cellular environments.[1]
- **Amine-Reactivity:** The N-hydroxysuccinimide (NHS) ester group efficiently reacts with primary amines on proteins to form stable covalent bonds.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of AF 594 and provide a general overview of expected performance in live-cell imaging.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	590 nm	[1]
Maximum Emission Wavelength (λ_{em})	617 nm	[1]
Molar Extinction Coefficient (ϵ)	$\sim 90,000 \text{ cm}^{-1}\text{M}^{-1}$	[3]
Fluorescence Quantum Yield (Φ)	0.66	[4]

Performance Metric	Typical Range/Value	Notes
Photobleaching Rate	Low to Moderate	Highly dependent on illumination intensity, exposure time, and imaging medium.[5] [6]
Signal-to-Noise Ratio (SNR)	5 - 30+	Varies significantly with cell type, labeling density, and microscope configuration.[7]
Cell Viability	High	Minimal toxicity when used at optimized concentrations and incubation times.

Experimental Protocols

Protocol 1: General Labeling of Cell Surface Proteins on Live Adherent Cells

This protocol describes a general method for labeling primary amines on the surface of live adherent cells with **AF 594 NHS ester**.

Materials:

- **AF 594 NHS ester** (succinimidyl ester)
- Anhydrous dimethyl sulfoxide (DMSO)
- Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free medium, pH 7.2-7.4)[8]
- Phosphate-buffered saline (PBS), $\text{Ca}^{2+}/\text{Mg}^{2+}$ free
- Adherent cells cultured in appropriate vessels (e.g., glass-bottom dishes or chamber slides)

Procedure:

- Prepare **AF 594 NHS Ester** Stock Solution:
 - Allow the vial of **AF 594 NHS ester** to equilibrate to room temperature before opening.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.
 - Vortex briefly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes and store at -20°C , protected from light and moisture.
- Cell Preparation:
 - Culture adherent cells to the desired confluency on a suitable imaging vessel.

- Gently wash the cells twice with pre-warmed (37°C) PBS to remove any residual serum proteins.
- Labeling Reaction:
 - Prepare a fresh working solution of **AF 594 NHS ester** in pre-warmed live-cell imaging buffer. The final concentration should be optimized for each cell type and application, but a starting range of 1-10 µg/mL is recommended.
 - Remove the PBS wash and add the AF 594 working solution to the cells, ensuring complete coverage.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Remove the labeling solution and gently wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound dye.
- Imaging:
 - Add fresh, pre-warmed live-cell imaging buffer to the cells.
 - Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for AF 594 (e.g., a Texas Red® filter set).

Protocol 2: Time-Lapse Imaging of Labeled Live Cells

This protocol outlines key considerations for performing time-lapse imaging of cells labeled with **AF 594 NHS ester** to minimize phototoxicity and photobleaching.

Materials:

- Live cells labeled with **AF 594 NHS ester** (from Protocol 1)
- Live-cell imaging buffer with an anti-fade reagent (optional)
- Environmental chamber for the microscope to maintain 37°C and 5% CO₂

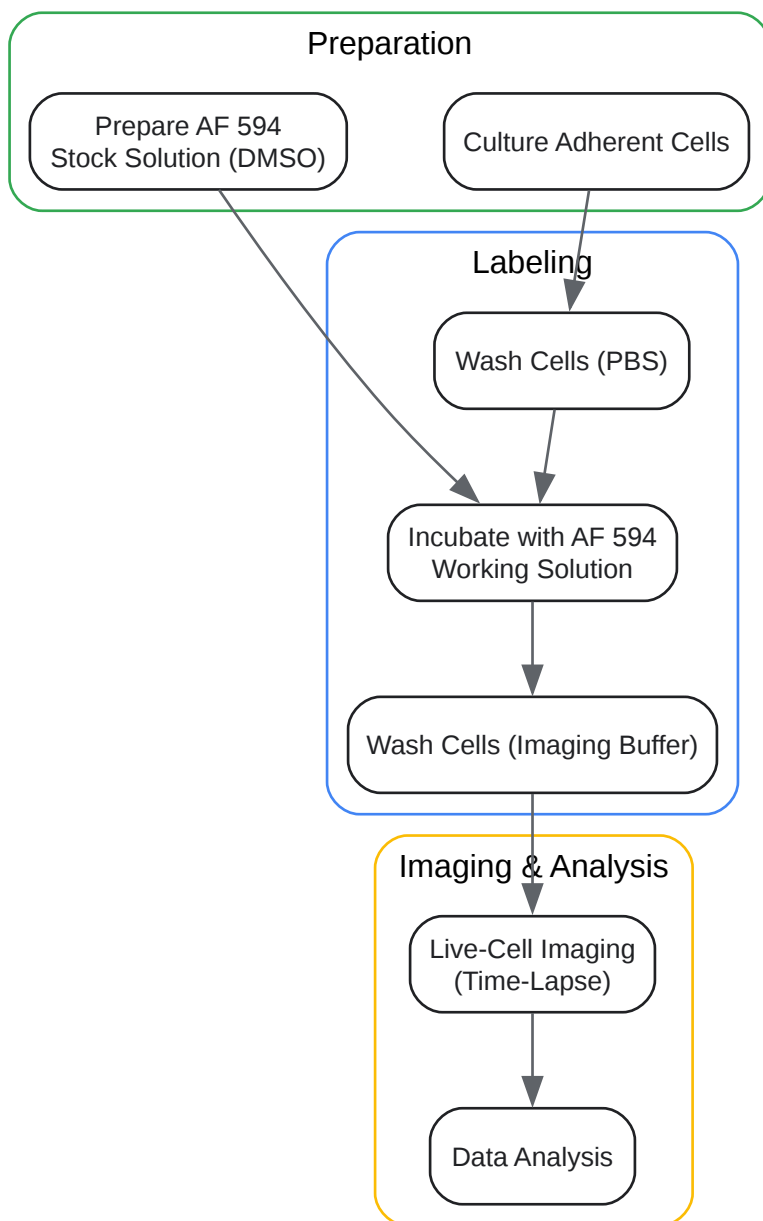
Procedure:

- Microscope Setup:
 - Equip the microscope with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
 - Use an objective lens with a high numerical aperture (NA) to maximize light collection.
 - Select a filter set that is optimized for AF 594 to maximize signal detection and minimize bleed-through.
- Image Acquisition Settings:
 - Minimize Excitation Light: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[\[9\]](#)
 - Minimize Exposure Time: Use the shortest possible camera exposure time to reduce phototoxicity and photobleaching.[\[9\]](#)
 - Optimize Imaging Interval: The time between image acquisitions should be as long as possible while still capturing the dynamics of the biological process of interest.
 - Binning: If using a CCD camera, consider binning pixels (e.g., 2x2) to increase sensitivity and reduce read noise, which can allow for lower excitation light levels.
- Time-Lapse Imaging:
 - Define the total duration of the experiment and the imaging interval.
 - Acquire a z-stack at each time point if three-dimensional information is required, but be mindful that this will increase light exposure.
 - Use autofocus mechanisms sparingly to minimize additional light exposure.
- Data Analysis:

- Analyze the time-lapse series to quantify changes in fluorescence intensity, protein localization, or cell morphology over time.

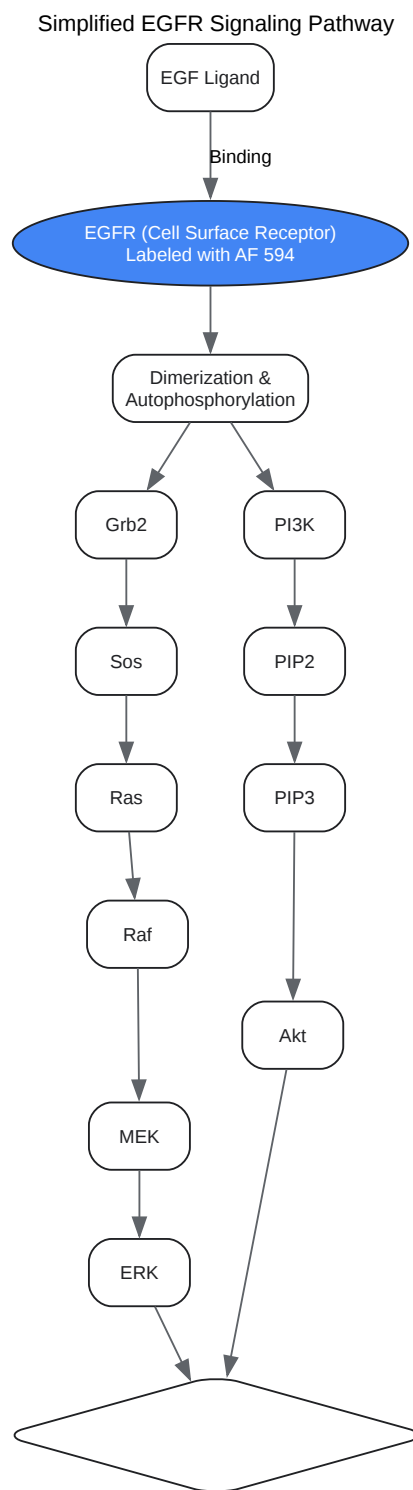
Mandatory Visualizations

Experimental Workflow for Live-Cell Imaging with AF 594 NHS Ester



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Caption: A streamlined workflow for labeling and imaging live cells with **AF 594 NHS ester**.



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Caption: EGFR signaling can be studied by tracking AF 594-labeled receptors on the cell surface.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Troubleshooting

Problem	Possible Cause	Suggested Solution
No or weak fluorescence signal	- Inactive NHS ester due to hydrolysis. - Low labeling efficiency. - Inaccessible primary amines on the target protein.	- Use fresh, anhydrous DMSO to prepare the stock solution and store it properly. - Optimize the dye concentration and incubation time. Ensure the pH of the labeling buffer is between 7.2 and 8.5. - Confirm the presence of accessible primary amines on the protein of interest.
High background fluorescence	- Incomplete removal of unbound dye. - Non-specific binding of the dye. - Autofluorescence from the cell culture medium.	- Increase the number and duration of washing steps after labeling. - Reduce the concentration of the AF 594 NHS ester working solution. - Use phenol red-free imaging medium. [8]
Cell death or altered morphology	- Cytotoxicity from the dye or DMSO. - Phototoxicity from excessive light exposure.	- Titrate the AF 594 NHS ester to the lowest effective concentration. Ensure the final DMSO concentration is non-toxic (typically <0.5%). - Minimize illumination intensity and exposure time during imaging. Use an environmental chamber to maintain cell health. [9]
Rapid photobleaching	- High illumination intensity. - Long exposure times.	- Reduce laser power and exposure times. - Use an anti-fade reagent in the imaging medium. - Acquire images at longer intervals if the biological process allows. [5] [6]

Conclusion

AF 594 NHS ester is a high-performance fluorescent probe for live-cell imaging applications. Its bright, photostable red fluorescence and efficient amine-reactive chemistry make it an excellent choice for labeling cell surface proteins to study a wide range of dynamic cellular processes. By following the optimized protocols and troubleshooting guidelines presented here, researchers can achieve high-quality, reproducible results in their live-cell imaging experiments.

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